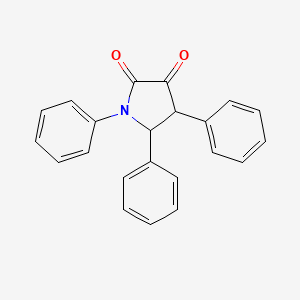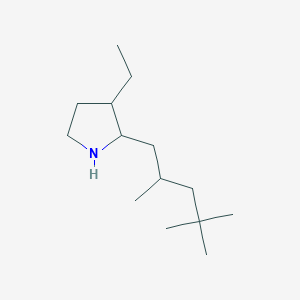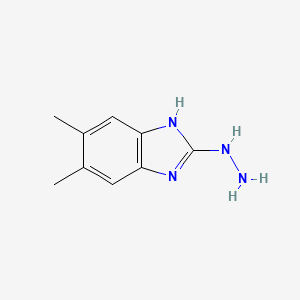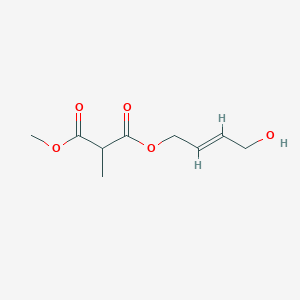
Dimethyl (4-hydroxy-2-butenyl) malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4-hydroxy-2-butenyl) malonate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol It is a derivative of malonic acid and features a hydroxy group and a butenyl group attached to the malonate core
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (4-hydroxy-2-butenyl) malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and subsequent treatment with aqueous acid to hydrolyze the ester, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Dimethyl (4-hydroxy-2-butenyl) malonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The malonate core can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Alkyl halides are commonly used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced butenyl compounds, and various substituted malonates, depending on the specific reagents and conditions used .
科学的研究の応用
Dimethyl (4-hydroxy-2-butenyl) malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through malonic ester synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of dimethyl (4-hydroxy-2-butenyl) malonate involves its ability to undergo nucleophilic substitution reactions, forming enolates that can further react with electrophiles. This reactivity is crucial in its role as a synthetic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Dimethyl malonate: Lacks the hydroxy and butenyl groups but is used in similar types of reactions.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness
Dimethyl (4-hydroxy-2-butenyl) malonate is unique due to the presence of both a hydroxy group and a butenyl group, which provide additional functionalization options compared to simpler malonate esters. This makes it a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules .
特性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC名 |
1-O-[(E)-4-hydroxybut-2-enyl] 3-O-methyl 2-methylpropanedioate |
InChI |
InChI=1S/C9H14O5/c1-7(8(11)13-2)9(12)14-6-4-3-5-10/h3-4,7,10H,5-6H2,1-2H3/b4-3+ |
InChIキー |
JUPICDVVPNJMGR-ONEGZZNKSA-N |
異性体SMILES |
CC(C(=O)OC)C(=O)OC/C=C/CO |
正規SMILES |
CC(C(=O)OC)C(=O)OCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


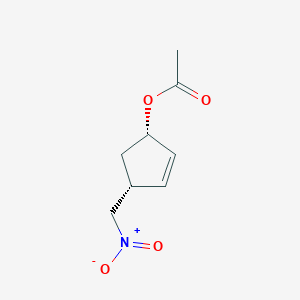
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

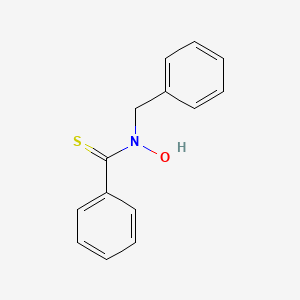
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

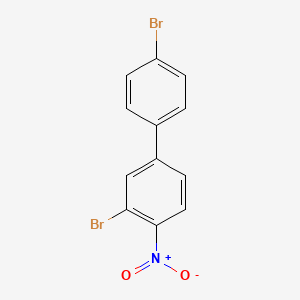
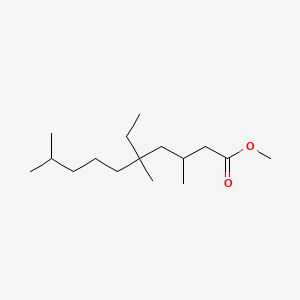
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
